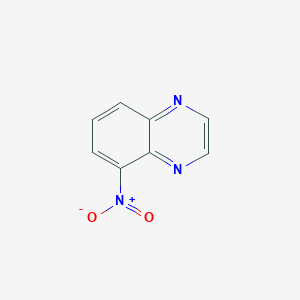
1,2-Bis(trimethylsilyloxy)cyclobutene
Vue d'ensemble
Description
1,2-Bis(trimethylsilyloxy)cyclobutene is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound features a cyclobutene ring with two trimethylsilyloxy groups at the 1 and 2 positions, which significantly influences its chemical behavior and reactivity patterns.
Synthesis Analysis
The synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene derivatives has been explored through different methods. For instance, a convenient synthesis of 1-hydroxy-exo-1-cyclopropanecarboxylic acids from these derivatives has been reported, involving bromination and subsequent hydrolysis in a one-pot reaction, yielding good yields and demonstrating stereoselectivity . Additionally, the compound has been used in Lewis acid-mediated reactions with acetals derived from aldehydes, leading to 1,3-cyclopentanedione products, showcasing its utility in constructing complex molecular structures .
Molecular Structure Analysis
The molecular structure of 1,2-bis(trimethylsilyloxy)cyclobutene and its derivatives has been a subject of interest. Structural investigations have been conducted using X-ray crystallography to determine the precise arrangement of atoms within the molecule. These studies have provided insights into the planarity of certain rings and the positioning of substituents, which are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
1,2-Bis(trimethylsilyloxy)cyclobutene undergoes various chemical reactions that have been extensively studied. For example, it reacts with tricarbonylcyclohexadienyliumiron complexes to yield siloxy acyloins, which can be further processed to produce substituted cyclopentenones . The compound also participates in photoaddition reactions, providing a route to the synthesis of complex terpenes . Moreover, its autoxidative ring contraction has been observed to yield cyclopropane carboxylic acid esters, with a proposed mechanism involving electron transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-bis(trimethylsilyloxy)cyclobutene are influenced by its unique structure. The thermal isomerization of the compound has been studied, revealing that it proceeds in a homogeneous, first-order reaction to yield 2,3-bis(trimethylsilyloxy)buta-1,3-diene. The kinetics of this reaction have been shown to be insensitive to the nature of substituents on the cyclobutene ring . Additionally, the compound's reactivity with ketones under Lewis acid catalysis has been explored, leading to the formation of 2,2-disubstituted 1,3-cyclopentanediones, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Formation of Cyclopentanediones
- 1,2-Bis(trimethylsilyloxy)cyclobutene is used to create 2,2-disubstituted 1,3-cyclopentanediones. This is achieved through a Lewis acid-catalyzed reaction, yielding good to excellent results with unhindered ketals. However, steric hindrance and specific structural elements like a carbonyl group close to the ketal can impede the reaction. This process has been described by Wu et al. (1993) in the Canadian Journal of Chemistry (Wu et al., 1993).
Reactions with Aldehydes 2. The compound reacts with acetals derived from various aldehydes, leading to 1,3-cyclopentanedione products. This reaction, studied by Gao and Burnell (2006) in The Journal of Organic Chemistry, demonstrates the versatility of 1,2-bis(trimethylsilyloxy)cyclobutene in synthesizing different cyclopentanediones (Gao & Burnell, 2006).
Spirocyclobutanone Synthesis 3. Maulide and Markó (2007) reported the use of 1,2-bis(trimethylsilyloxy)cyclobutene derivatives in the synthesis of spirocyclobutanones. These derivatives undergo condensation with functionalized orthoesters, leading to spirocycloethers that can be further modified. This study published in Organic Letters highlights the compound's role in producing complex spirocyclic structures (Maulide & Markó, 2007).
Autoxidative Ring Contraction 4. 1,2-Bis(trimethylsiloxy)cyclobutenes are known to undergo autoxidative ring contraction, as explored by Heine et al. (1983) in Tetrahedron Letters. This reaction results in 1-trimethylsiloxycyclopropane carboxylic acid trimethylsilyl esters, demonstrating the compound's potential in organic synthesis (Heine et al., 1983).
Total Synthesis of Terpenes 5. Keukeleire et al. (1985) utilized 1,2-bis(trimethyl-siloxy)cyclobutene in the photocycloaddition of 2-cyclohexenones for the total synthesis of various terpenes. This process, detailed in the Journal of Photochemistry, provides a method for synthesizing complex natural compounds like eudesmanes, guaianes, and labdanes (Keukeleire et al., 1985).
Cyclopentane Annulation 6. Kuwajima (1983) has shown that 1,2-Bis(trimethylsiloxy)-1-cyclobutene is extremely useful for cyclopentane annulation and the formation of 1,4-dicarbonyl compounds. The study, which discusses the stereochemical aspects of addition reactions to cyclohexanone derivatives, was presented in a publication without a specific journal name (Kuwajima, 1983).
Safety And Hazards
1,2-Bis(trimethylsilyloxy)cyclobutene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Orientations Futures
Propriétés
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsilyloxy)cyclobutene | |
CAS RN |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



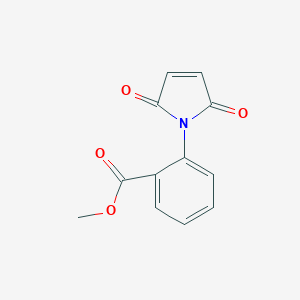
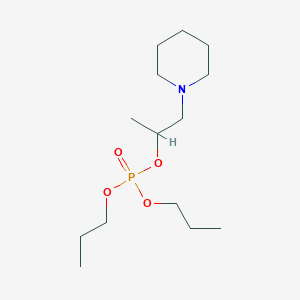

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
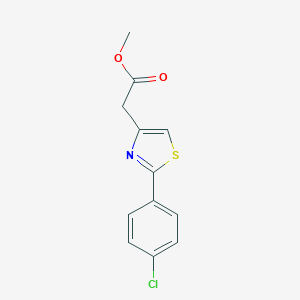
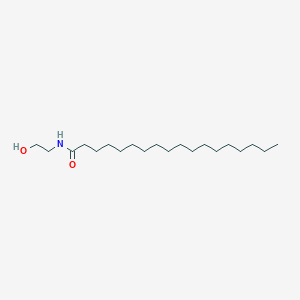
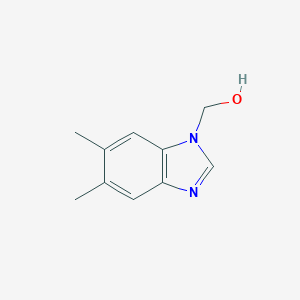
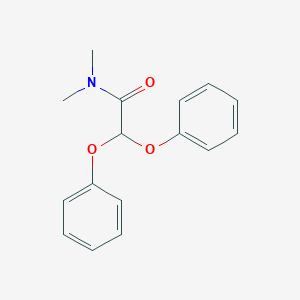
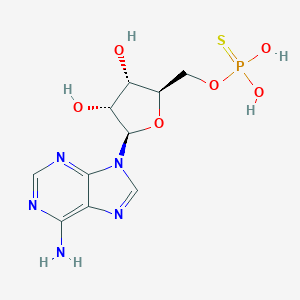
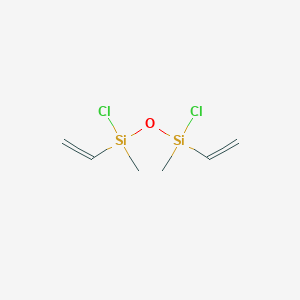

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
